2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of ethoxy and methoxy groups in the structure suggests possible interactions with biological targets, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Attachment of the methoxybenzylthio group: This can be done through nucleophilic substitution reactions, where a methoxybenzylthiol derivative reacts with the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of thio groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-((4-ethoxybenzyl)thio)pyrazolo[1,5-a]pyrazine
- 2-(4-Ethoxyphenyl)-4-((4-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
Uniqueness
2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is unique due to the specific arrangement of ethoxy and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a pyrazolo[1,5-a]pyrazine core substituted with ethoxy and methoxy phenyl groups. The synthesis typically involves multi-step processes including the reaction of various intermediates to yield the final product.
Synthesis Overview
- Starting Materials : 4-ethoxyphenylamine and 4-methoxybenzyl chloride.
- Key Reactions :
- Nucleophilic substitution to introduce the ethoxy group.
- Formation of the pyrazole ring through cyclization reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrazolo and sulfonamide functionalities have shown enhanced cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 0.25 | Induces apoptosis via caspases |
Compound B | MDA-MB-231 (Triple Negative) | 0.5 | Modulates NF-κB and p53 pathways |
Note: The above data is indicative of related compounds as specific data for the queried compound may not be available in current literature.
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Activation of caspases (e.g., caspase-3, -8, -9) leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Autophagy Modulation : Compounds may enhance autophagic processes, contributing to cancer cell death.
Case Studies
A notable study investigated a series of pyrazole derivatives, revealing that those with similar structural motifs to our compound exhibited potent anticancer activity. The study reported:
- Increased apoptosis markers in treated cells.
- Downregulation of anti-apoptotic proteins such as Bcl-2.
- Upregulation of pro-apoptotic factors like Bax.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-27-19-10-6-17(7-11-19)20-14-21-22(23-12-13-25(21)24-20)28-15-16-4-8-18(26-2)9-5-16/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDCMINRHZWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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